4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a variety of functional groups, including a benzodioxole, a triazole, and an oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated to form 6-bromo-1,3-benzodioxole.
Formation of Triazole: The brominated benzodioxole is then reacted with ethyl hydrazinecarboxylate to form the triazole ring.
Oxadiazole Formation: The triazole intermediate is further reacted with thiosemicarbazide and subjected to cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and have similar applications in medicinal chemistry and materials science.
Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and anticancer properties.
Oxadiazole Derivatives: These compounds are often used in the development of new materials and as intermediates in organic synthesis.
Uniqueness
What sets 4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE apart is the combination of these three functional groups in a single molecule. This unique structure provides a versatile platform for the development of new compounds with a wide range of applications.
Properties
Molecular Formula |
C14H13BrN6O3S |
---|---|
Molecular Weight |
425.26 g/mol |
IUPAC Name |
4-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H13BrN6O3S/c1-2-21-13(11-12(16)20-24-19-11)17-18-14(21)25-5-7-3-9-10(4-8(7)15)23-6-22-9/h3-4H,2,5-6H2,1H3,(H2,16,20) |
InChI Key |
QCIGPMQAVRAPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)C4=NON=C4N |
Origin of Product |
United States |
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